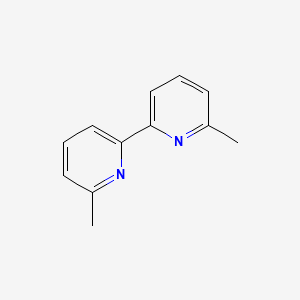

6,6'-Dimethyl-2,2'-bipyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-methyl-6-(6-methylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-5-3-7-11(13-9)12-8-4-6-10(2)14-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJPGUSXUGHOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CC=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196041 | |

| Record name | 2,2'-Bipyridine, 6,6'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4411-80-7 | |

| Record name | 6,6′-Dimethyl-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4411-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,6'-Bi-2-picoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004411807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4411-80-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bipyridine, 6,6'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-dimethyl-2,2'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,6'-BI-2-PICOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF3HZ0ZAN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of 6,6'-Dimethyl-2,2'-bipyridine Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Steric Influence in Coordination Chemistry

In the vast landscape of coordination chemistry, the 2,2'-bipyridine (bpy) scaffold is a cornerstone, providing a robust platform for the construction of a myriad of transition metal complexes with diverse applications. However, the seemingly subtle addition of two methyl groups at the 6 and 6' positions, yielding 6,6'-dimethyl-2,2'-bipyridine (dmbpy), dramatically alters the ligand's character and, consequently, the properties of its corresponding metal complexes. This technical guide delves into the critical aspects of characterizing these fascinating molecules, offering both theoretical understanding and practical, field-proven methodologies.

The defining feature of dmbpy is the pronounced steric hindrance imparted by the methyl groups proximal to the nitrogen donor atoms. This steric clash governs the coordination geometry, often enforcing distorted tetrahedral or octahedral arrangements and influencing the electronic properties of the metal center.[1][2] These structural perturbations have profound implications for the photophysical and electrochemical behavior of the complexes, making them valuable tools in catalysis, photoredox reactions, and the development of novel therapeutic agents.[3][4] This guide will provide a comprehensive overview of the essential techniques for the synthesis and in-depth characterization of dmbpy complexes, empowering researchers to harness their unique properties for advanced applications.

I. Synthesis of this compound and its Metal Complexes

The journey into the characterization of dmbpy complexes begins with the synthesis of the ligand itself and its subsequent coordination to a metal center.

A. Synthesis of this compound (dmbpy)

A common and effective method for the synthesis of dmbpy involves the homocoupling of 6-bromo-2-picoline.[5]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-bromo-2-picoline, a nickel(II) catalyst such as NiBr₂(PPh₃)₂, a phosphine ligand (e.g., triphenylphosphine), and a reducing agent like zinc powder.

-

Solvent: Add a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: After cooling to room temperature, quench the reaction with an aqueous solution of ammonia or ethylenediamine to complex with the remaining nickel catalyst.

-

Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as a white to pale yellow solid.[6]

B. General Synthesis of dmbpy Metal Complexes

The synthesis of dmbpy complexes typically involves the reaction of the dmbpy ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be tuned to obtain the desired complex.

Experimental Protocol: General Synthesis of a dmbpy Metal Complex (e.g., [M(dmbpy)₂]X₂)

-

Reactants: In a round-bottom flask, dissolve the metal salt (e.g., RuCl₃·xH₂O, Cu(CH₃CN)₄PF₆) in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture of solvents).

-

Ligand Addition: Add a stoichiometric amount of this compound (e.g., 2 equivalents for a bis-chelated complex) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight, depending on the metal and desired complex. The progress of the reaction can be monitored by observing color changes or by analytical techniques like UV-Vis spectroscopy.

-

Isolation: The product can be isolated by precipitation upon addition of a counter-ion salt (e.g., NH₄PF₆) or by removal of the solvent under reduced pressure.

-

Purification: The crude complex is often purified by recrystallization from an appropriate solvent system to obtain analytically pure crystals suitable for characterization.

II. Structural Characterization: Unveiling the 3D Architecture

The steric bulk of the methyl groups in dmbpy profoundly influences the geometry of its metal complexes. X-ray crystallography is the definitive technique for elucidating the solid-state structure.

A. Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Key Structural Features of dmbpy Complexes:

-

Distorted Geometries: Due to the steric clash of the 6,6'-dimethyl groups, octahedral complexes often exhibit significant distortion from ideal geometry.[3] Similarly, four-coordinate complexes frequently adopt a distorted tetrahedral geometry rather than a square planar one.[1]

-

Bond Elongation: The metal-nitrogen bonds in dmbpy complexes may be elongated compared to their unsubstituted bipyridine analogues, reflecting the steric strain.

-

Dihedral Angle: The dihedral angle between the two pyridine rings of the dmbpy ligand can be twisted from planarity to accommodate the coordination to the metal center.[7]

Table 1: Representative Crystallographic Data for dmbpy Complexes

| Complex | Metal Center | Coordination Geometry | M-N Bond Length (Å) | N-M-N Bite Angle (°) | Reference |

| [Cu(dmbpy)₂]⁺ | Cu(I) | Distorted Tetrahedral | ~2.0 - 2.1 | ~80 - 83 | [1] |

| [FeCl₂(dmbpy)] | Fe(II) | Tetrahedral | ~2.1 - 2.2 | ~78 - 80 | [2] |

| Λ-[Ru(dmbpy)₂(l-prol)]⁺ | Ru(II) | Distorted Octahedral | ~2.0 - 2.1 | ~77 - 79 | [3] |

| [(6,6′-diTPAbpy)Re(CO)₃Cl] | Re(I) | Distorted Octahedral | ~2.1 - 2.2 | ~75 - 77 | [8] |

Note: The values presented are approximate and can vary depending on the specific complex and its crystal packing.

III. Spectroscopic Characterization: Probing Electronic and Molecular Structure

A suite of spectroscopic techniques is essential to fully characterize dmbpy complexes in both the solid state and in solution.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and purity of dmbpy complexes in solution and for studying their dynamic behavior.

-

¹H NMR: The proton NMR spectrum of dmbpy complexes provides a unique fingerprint. The aromatic protons of the bipyridine rings typically appear in the range of 7.0-9.0 ppm, while the methyl protons are found further upfield, usually between 2.0 and 3.0 ppm.[9] Coordination to a metal center often induces significant shifts in the proton resonances compared to the free ligand.[10][11]

-

¹³C NMR: Carbon-13 NMR provides information about the carbon framework of the ligand.

-

¹⁵N NMR: For metals that are NMR-active (e.g., ¹⁹⁵Pt), ¹⁵N NMR can provide direct insight into the metal-ligand bonding. Coordination shifts in the ¹⁵N resonance of the pyridine nitrogen upon complexation are indicative of the strength of the M-N bond.[12]

Experimental Protocol: ¹H NMR Analysis of a dmbpy Complex

-

Sample Preparation: Dissolve a few milligrams of the purified complex in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.

-

Data Analysis: Integrate the proton signals to confirm the stoichiometry of the ligands. Analyze the chemical shifts and coupling constants to assign the resonances to specific protons in the molecule.

B. UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is crucial for investigating the electronic transitions within dmbpy complexes.

-

Ligand-Centered (LC) Transitions: In the ultraviolet region, transitions localized on the dmbpy ligand (π → π*) are typically observed.

-

Metal-to-Ligand Charge Transfer (MLCT) Transitions: For many transition metal complexes, intense absorption bands in the visible region are characteristic of MLCT transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital.[13][14] The energy of the MLCT band is sensitive to the nature of the metal, the solvent, and the electronic properties of the ligands.[15]

Caption: Metal-to-Ligand Charge Transfer (MLCT) excitation.

C. Luminescence Spectroscopy

Many dmbpy complexes, particularly those of d⁶ metals like Ru(II) and Re(I), exhibit luminescence (phosphorescence) from their triplet MLCT excited states.[13][16]

-

Emission Spectra: The emission spectrum provides information about the energy of the emissive state. The shape and position of the emission band can be influenced by the solvent polarity and temperature.

-

Luminescence Quantum Yield (Φ): This parameter quantifies the efficiency of the emission process.

-

Excited-State Lifetime (τ): The lifetime of the excited state is a critical parameter that influences the complex's utility in applications such as photocatalysis and bioimaging.

IV. Electrochemical Characterization: Mapping Redox Behavior

Cyclic voltammetry (CV) is the primary technique for investigating the redox properties of dmbpy complexes.

-

Oxidation and Reduction Potentials: CV allows for the determination of the potentials at which the complex is oxidized and reduced. These potentials provide insight into the energies of the HOMO and LUMO.

-

Reversibility: The reversibility of the redox processes can be assessed from the CV data, indicating the stability of the complex in different oxidation states.

The introduction of methyl groups in the 6,6'-positions can influence the redox potentials. For instance, in some nickel complexes, these substituents lead to an anodic shift in the Ni(II)/Ni(I) couple.[17]

Experimental Protocol: Cyclic Voltammetry of a dmbpy Complex

-

Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Solution Preparation: Prepare a solution of the dmbpy complex in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Data Acquisition: Record the cyclic voltammogram by scanning the potential over a range that encompasses the redox events of interest.

-

Data Analysis: Determine the half-wave potentials (E₁/₂) for the redox couples from the voltammogram.

Caption: Workflow for Cyclic Voltammetry Analysis.

V. Applications: Harnessing the Properties of dmbpy Complexes

The unique steric and electronic properties of dmbpy complexes make them valuable in a range of applications.

-

Catalysis: The steric bulk of the dmbpy ligand can influence the selectivity and activity of metal catalysts in organic transformations, such as cross-coupling reactions.[2][4]

-

Photoredox Catalysis: Luminescent dmbpy complexes with long-lived excited states can act as potent photoredox catalysts, enabling a variety of light-driven organic reactions.[18]

-

Bioimaging and Therapeutics: The photophysical properties of dmbpy complexes are being explored for applications in cellular imaging and as photoactivated chemotherapeutic agents.[3][13] The steric hindrance can modulate the interaction of the complex with biological targets.

Conclusion

The characterization of this compound complexes is a multifaceted endeavor that requires a synergistic application of synthetic, spectroscopic, and electrochemical techniques. The steric encumbrance introduced by the methyl groups is not a mere structural curiosity but a powerful tool for tuning the properties of the resulting metal complexes. A thorough understanding of the characterization methods outlined in this guide is paramount for researchers aiming to design and implement these versatile molecules in cutting-edge applications, from catalysis to medicine. The self-validating nature of these combined protocols ensures a high degree of confidence in the elucidated structure-property relationships, paving the way for rational design and innovation in the field of coordination chemistry.

References

- 1. Crystal structures of two copper(I)–6,6′-dimethyl-2,2′-bipyridyl (dmbpy) compounds, [Cu(dmbpy)2]2[MF6]·xH2O (M = Zr, Hf; x = 1.134, 0.671) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 6,6 -Dimethyl-2,2 -dipyridyl 98 4411-80-7 [sigmaaldrich.com]

- 6. CAS 4411-80-7: 6,6′-Dimethyl-2,2′-bipyridine | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. pure.hud.ac.uk [pure.hud.ac.uk]

- 9. 6,6'-Dimethyl-2,2'-dipyridyl(4411-80-7) 1H NMR spectrum [chemicalbook.com]

- 10. [PDF] (1)H NMR spectroscopic identification of binding modes of 2,2'-bipyridine ligands in complexes of square-planar d(8) metal ions. | Semantic Scholar [semanticscholar.org]

- 11. (1)H NMR spectroscopic identification of binding modes of 2,2'-bipyridine ligands in complexes of square-planar d(8) metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 15. Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes | MDPI [mdpi.com]

- 16. file.snnu.net [file.snnu.net]

- 17. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 6,6'-dimethyl-2,2'-bipyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Key Bidentate Ligand

6,6'-dimethyl-2,2'-bipyridine, a substituted bipyridine ligand, is a cornerstone in coordination chemistry, catalysis, and the development of novel materials. Its unique steric and electronic properties, conferred by the methyl groups adjacent to the nitrogen atoms, dictate its coordination behavior and, critically, its solubility. A thorough understanding of its solubility in various organic solvents is paramount for its effective application, from designing homogeneous catalytic systems to formulating new drug candidates.

This technical guide provides a comprehensive exploration of the solubility of this compound. Moving beyond a simple compilation of data, this document delves into the molecular determinants of its solubility, offers detailed, field-proven experimental protocols for its quantitative determination, and provides a comparative analysis with its 4,4'-dimethyl isomer to illuminate the subtle yet significant effects of substituent positioning.

The Molecular Architecture and its Influence on Solubility

This compound is a solid at room temperature, typically appearing as a white to pale yellow crystalline powder.[1][2] Its fundamental physicochemical properties are summarized in Table 1.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂N₂ | [3] |

| Molecular Weight | 184.24 g/mol | [4] |

| Melting Point | 93-95 °C (lit.) | [3][4] |

| Boiling Point | 286 °C | [3] |

| Appearance | White to pale yellow crystalline powder | [1][2] |

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. For this compound, the key factors are:

-

Polarity: The bipyridine core imparts a degree of polarity due to the presence of two nitrogen atoms. However, the molecule is predominantly nonpolar.

-

Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, although this is sterically hindered by the adjacent methyl groups.

-

Van der Waals Forces: These are the primary intermolecular forces at play, particularly with nonpolar solvents.

-

Lipophilicity: The two methyl groups significantly increase the lipophilicity of the molecule compared to the parent 2,2'-bipyridine, enhancing its solubility in organic solvents.[1]

The general principle of "like dissolves like" is a useful starting point. Solvents with similar polarity and intermolecular force characteristics to this compound are expected to be effective at dissolving it.

Qualitative and Quantitative Solubility Profile

Table 2: Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Data (if available) | Reference(s) |

| Polar Protic Solvents | ||||

| Methanol | Polar Protic | Good ("almost transparency") | Not specified | [5] |

| Ethanol | Polar Protic | Soluble | Not specified | [1] |

| Polar Aprotic Solvents | ||||

| Acetone | Polar Aprotic | Likely Soluble | Not specified | [6] |

| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Not specified | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | Not specified | |

| Halogenated Solvents | ||||

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Not specified | [1] |

| Chloroform | Polar Aprotic | Likely Soluble | Not specified | [6] |

| Nonpolar Solvents | ||||

| Toluene | Nonpolar | Likely Soluble | Not specified | |

| Hexane | Nonpolar | Likely Poorly Soluble | Not specified | |

| Other Solvents | ||||

| Ethyl Acetate | Polar Aprotic | Likely Soluble | Not specified | |

| Water | Polar Protic | Limited/Poor | Not specified | [1] |

The increased lipophilicity due to the methyl groups suggests good solubility in a range of common organic solvents, from polar aprotic solvents like dichloromethane and acetone to less polar aromatic solvents like toluene. Its solubility in highly polar protic solvents like water is limited.[1]

The Impact of Substituent Position: A Comparative Analysis with 4,4'-dimethyl-2,2'-bipyridine

The position of the methyl groups on the bipyridine ring has a profound impact on the molecule's properties, including its solubility. A comparison with the 4,4'-dimethyl-2,2'-bipyridine isomer is instructive.

Table 3: Comparative Solubility of 6,6'- and 4,4'-dimethyl-2,2'-bipyridine

| Solvent | This compound (Qualitative) | 4,4'-dimethyl-2,2'-bipyridine (Qualitative) | Reference(s) |

| Ethanol | Soluble | Soluble | [1][7] |

| Methanol | Good ("almost transparency") | Moderately Soluble | [5][8] |

| Dichloromethane | Soluble | Moderately Soluble | [1][8] |

| Chloroform | Likely Soluble | Slightly Soluble | [6][8] |

| Toluene | Likely Soluble | Soluble | [7] |

| Benzene | Not specified | Soluble | [7] |

| Acetic Acid | Not specified | Soluble | [7] |

| Water (neutral pH) | Limited/Poor | Largely Insoluble | [1][8] |

| Water (pH < 2) | Not specified | Highly Soluble | [7] |

The 4,4'-isomer is generally soluble in a range of organic solvents.[7] The key difference lies in the steric hindrance around the nitrogen atoms. In the 6,6'-isomer, the methyl groups flank the nitrogen atoms, which can influence crystal packing and interactions with solvent molecules. This steric hindrance is a critical factor in its coordination chemistry and can also subtly affect its solubility profile compared to the less hindered 4,4'-isomer.

Experimental Determination of Solubility: A Practical Guide

For applications requiring precise knowledge of solubility, experimental determination is essential. The following section provides detailed, step-by-step methodologies for robust and reliable solubility measurement.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9][10][11]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The concentration of the solute in the solution should be constant over time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical technique such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

Diagram: Shake-Flask Method Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Solubility Screening using UV-Vis Spectroscopy

For rapid screening of solubility in multiple solvents, a UV-Vis spectroscopy-based method can be employed.[12][13][14] This method relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte.

Protocol:

-

Generate a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Prepare Saturated Solutions:

-

Follow steps 1 and 2 of the Shake-Flask Method.

-

-

Sample Analysis:

-

After centrifugation, carefully transfer the clear supernatant to a quartz cuvette.

-

Measure the absorbance of the saturated solution at λmax. If the absorbance is too high, dilute the sample with a known volume of the solvent and re-measure.

-

-

Determine Solubility:

-

Use the calibration curve to determine the concentration of this compound in the (diluted) saturated solution.

-

Calculate the solubility, accounting for any dilution.

-

Diagram: UV-Vis Spectroscopy for Solubility Workflow

Caption: Workflow for Solubility Determination using UV-Vis Spectroscopy.

NMR Spectroscopy for Accurate Solubility Measurement

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accurate method for determining solubility, often without the need for separation of the solid and liquid phases.[15][16][17]

Protocol:

-

Sample Preparation:

-

In an NMR tube, add a known volume of a deuterated solvent.

-

Add an excess amount of this compound to the NMR tube.

-

Add a known amount of an internal standard that is soluble in the deuterated solvent and has a resonance signal that does not overlap with the signals of the analyte.

-

-

Equilibration:

-

Agitate the NMR tube at a constant temperature to achieve equilibrium.

-

-

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum of the sample.

-

-

Quantification:

-

Integrate the signals of a characteristic proton of this compound and a proton of the internal standard.

-

The concentration of the analyte can be calculated using the following equation:

Concentration (Analyte) = [Concentration (Standard) × Integral (Analyte) × Moles of Protons (Standard)] / [Integral (Standard) × Moles of Protons (Analyte)]

-

-

Solubility Determination:

-

The calculated concentration represents the solubility of this compound in the deuterated solvent at the given temperature.

-

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While a comprehensive set of quantitative data remains to be fully elucidated in publicly accessible literature, the principles outlined herein, coupled with the detailed experimental protocols, empower researchers to make informed decisions regarding solvent selection and to accurately determine solubility for their specific applications. The comparative analysis with 4,4'-dimethyl-2,2'-bipyridine underscores the critical role of steric effects in modulating the physicochemical properties of these important ligands. As the applications of this compound and its derivatives continue to expand, a deeper, quantitative understanding of its solubility will be indispensable for the rational design of next-generation catalysts, functional materials, and therapeutic agents.

References

- 1. CAS 4411-80-7: 6,6′-Dimethyl-2,2′-bipyridine | CymitQuimica [cymitquimica.com]

- 2. 6,6'-Dimethyl-2,2-bipyridyl, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 3. This compound | CAS#:4411-80-7 | Chemsrc [chemsrc.com]

- 4. 6,6 -Dimethyl-2,2 -dipyridyl 98 4411-80-7 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 4,4'-Dimethyl-2,2'-bipyridyl | 1134-35-6 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. enamine.net [enamine.net]

- 10. scribd.com [scribd.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. hrcak.srce.hr [hrcak.srce.hr]

An In-depth Technical Guide to the Crystal Structure Analysis of 6,6'-Dimethyl-2,2'-bipyridine

Abstract

This technical guide provides a comprehensive examination of the single-crystal X-ray diffraction analysis of 6,6'-dimethyl-2,2'-bipyridine. Intended for researchers, scientists, and professionals in drug development, this document details the experimental protocols for synthesis, crystallization, and structure determination. It presents a thorough analysis of the molecular geometry, supramolecular architecture, and intermolecular interactions, grounded in authoritative crystallographic data. The guide emphasizes the causal relationships behind experimental choices and offers insights into the solid-state conformation of this significant bidentate ligand, which contrasts with its coordinated state in metal complexes. Advanced analytical techniques, such as Hirshfeld surface analysis, are also discussed to provide a holistic understanding of the crystal packing.

Introduction: The Significance of this compound

This compound (dmbp) is a derivative of 2,2'-bipyridine, a cornerstone bidentate chelating ligand in coordination chemistry. The introduction of methyl groups at the 6 and 6' positions introduces significant steric hindrance, which profoundly influences the coordination geometry of its metal complexes, often leading to distorted tetrahedral environments.[1] Understanding the intrinsic solid-state structure of the uncoordinated ligand is paramount, as it provides a baseline for quantifying the conformational changes that occur upon metal chelation. This guide elucidates the crystal structure of free this compound, revealing a planar, centrosymmetric molecule with a transoid conformation of the nitrogen atoms, a stark contrast to the cisoid arrangement required for chelation.[2]

Experimental Methodology: From Synthesis to Structure Refinement

The successful determination of a crystal structure is contingent upon a meticulously executed experimental workflow. This section details the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through the oxidative coupling of 2-picoline. A common method involves refluxing 2-picoline over a Raney-nickel catalyst.[2]

Protocol:

-

Freshly degassed Raney-nickel catalyst is dried under vacuum.

-

2-Picoline is refluxed over the catalyst for an extended period (e.g., 96 hours) using a Soxhlet apparatus.

-

The crude product is dissolved in ethanol, heated to boiling, and filtered through decolorizing charcoal to remove impurities.

-

The solvent is removed by evaporation, and the resulting solid is purified by sublimation at approximately 373 K.

Causality: The choice of a heterogeneous catalyst like Raney-nickel facilitates the dehydrogenative coupling of 2-picoline. The subsequent hot filtration with charcoal is a critical step to remove colored impurities and by-products, ensuring the high purity required for successful crystallization. Sublimation is an effective final purification step for volatile solids, yielding a crystalline product free from non-volatile impurities.

Single Crystal Growth: The Art of Patience

Obtaining diffraction-quality single crystals is often the most challenging step. For this compound, slow evaporation from an appropriate solvent is an effective technique.

Protocol:

-

A saturated solution of the purified product is prepared in a suitable solvent, such as ethanol.

-

The solution is filtered to remove any particulate matter that could act as unwanted nucleation sites.

-

The filtered solution is placed in a clean vessel, loosely covered to allow for slow evaporation of the solvent at room temperature.

-

The vessel should be left undisturbed in a vibration-free environment to allow for the growth of large, well-ordered crystals. Clear, prismatic crystals are typically obtained.[2]

Causality: Ethanol is chosen for its moderate volatility and its ability to dissolve the compound at higher temperatures and allow for precipitation upon cooling or slow concentration. Slow evaporation is crucial as it allows the molecules to arrange themselves into a thermodynamically stable, well-ordered crystal lattice, which is essential for high-quality diffraction data. Rapid crystallization often leads to the formation of polycrystalline powders or poorly ordered crystals.

Single-Crystal X-ray Diffraction: Data Collection and Structure Solution

The following workflow outlines the key stages of data acquisition and processing for determining the crystal structure.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). Diffraction data are collected by rotating the crystal and recording the diffraction pattern on a detector.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections. These intensities are then scaled and corrected for experimental factors such as absorption.

-

Structure Solution: The space group is determined from the symmetry of the diffraction pattern. For this compound, the space group is P2₁/c.[2] An initial model of the crystal structure is obtained using direct methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods against the experimental data to achieve the best possible fit.

-

Validation: The final refined structure is validated using tools like CheckCIF to ensure its quality and correctness before deposition in a crystallographic database.

Results: The Crystal Structure of this compound

The single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic space group P2₁/c.[2] The molecule is located on a center of symmetry, which dictates that the two pyridine rings are coplanar and the nitrogen atoms adopt a transoid conformation.[2]

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂N₂ |

| Formula Weight | 184.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.556(2) |

| b (Å) | 5.485(1) |

| c (Å) | 11.758(2) |

| β (°) | 106.91(3) |

| Volume (ų) | 465.9(2) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.312 |

| Absorption Coeff. (mm⁻¹) | 0.080 |

| F(000) | 196 |

Data obtained from the crystallographic study by Sengül et al. (1998).[2]

Molecular Geometry

The molecule's planarity is a key feature, with only the hydrogen atoms of the methyl groups deviating significantly from the plane of the bipyridine rings.[2] The bond lengths and angles are consistent with those expected for similar aromatic systems.

Advanced Analysis: Hirshfeld Surface

To gain deeper insights into the intermolecular interactions that govern the crystal packing, a Hirshfeld surface analysis can be performed. This computational method maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts.

The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping properties like d_norm (a normalized contact distance) onto this surface, one can identify regions of close contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting significant intermolecular interactions such as hydrogen bonds or other close contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Discussion: Structural Implications and Comparison

The observed transoid conformation in the solid state is the most stable arrangement for the uncoordinated this compound molecule, minimizing steric repulsion between the pyridine rings. However, for the molecule to act as a chelating ligand, rotation around the central C-C bond is necessary to adopt a cisoid conformation. This conformational change is a key aspect of its coordination chemistry. The crystal packing is stabilized by weak intermolecular interactions, including π-π stacking between the aromatic rings of adjacent molecules.

When this compound coordinates to a metal ion, such as in [Cu(dmbp)₂]⁺, the ligand is forced into the sterically demanding cisoid conformation.[1] The steric clash between the methyl groups and the metal center leads to a distorted coordination geometry, which is often crucial for the catalytic activity and unique electronic properties of these complexes.[1]

Conclusion

This technical guide has provided a detailed protocol and analysis of the crystal structure of this compound. The determination of its planar, transoid conformation in the solid state is fundamental to understanding its behavior as a ligand. The experimental and analytical workflows described herein represent a standard approach in chemical crystallography, providing a robust framework for the structural characterization of small molecules. The insights gained from this analysis are crucial for the rational design of metal complexes with tailored properties for applications in catalysis, materials science, and drug development.

References

NMR spectroscopy of 6,6'-dimethyl-2,2'-bipyridine

An In-Depth Technical Guide to the NMR Spectroscopy of 6,6'-Dimethyl-2,2'-bipyridine

Abstract

This technical guide provides a comprehensive exploration of the nuclear magnetic resonance (NMR) spectroscopy of this compound (dmbp), a pivotal bidentate ligand in modern coordination chemistry. Tailored for researchers, chemists, and drug development professionals, this document delves into the fundamental principles and advanced applications of NMR for the structural and dynamic characterization of dmbp. We will move from foundational 1D ¹H and ¹³C NMR analysis to the intricacies of 2D correlation experiments (COSY, NOESY), dynamic NMR (DNMR) for studying conformational exchange, and the profound impact of metal coordination on the NMR spectrum. Each section is grounded in established scientific principles, supported by detailed experimental protocols and authoritative references, ensuring a blend of theoretical understanding and practical, field-proven insights.

Introduction: The Significance of this compound

This compound (dmbp) is a derivative of 2,2'-bipyridine, distinguished by the presence of methyl groups adjacent to the nitrogen atoms. These methyl groups are not mere spectators; they introduce significant steric hindrance that governs the molecule's conformational preferences and its coordination behavior.[1] As a robust bidentate chelating ligand, dmbp is integral to the synthesis of a vast array of metal complexes used in catalysis, materials science, and as models for biological systems.[2][3]

Understanding the solution-state structure and dynamics of dmbp is paramount for predicting and interpreting its function. NMR spectroscopy is the preeminent tool for this purpose, offering unparalleled atomic-level insight into molecular architecture, conformational equilibria, and intermolecular interactions in solution. This guide aims to equip the reader with the expertise to leverage NMR spectroscopy for a thorough characterization of dmbp and its derivatives.

Core Principles: Molecular Structure and Conformational Dynamics

The defining structural feature of dmbp is the single C2-C2' bond connecting the two pyridine rings. Rotation around this bond is significantly restricted due to the steric clash between the methyl group on one ring and the hydrogen atom at the 3-position of the opposing ring. This restriction gives rise to distinct, non-interconvertible conformers at room temperature on the NMR timescale, a phenomenon known as atropisomerism.

The two primary conformations are the transoid (or anti) and the cisoid (or syn). In the solid state, dmbp typically adopts a planar transoid conformation where the nitrogen atoms point in opposite directions.[4] In solution, however, an equilibrium exists between the transoid and a non-planar cisoid conformation, which is a prerequisite for the ligand to chelate a metal center. The energy barrier to rotation around the C2-C2' bond is a critical parameter that can be quantified using Dynamic NMR techniques.

Caption: Structure of this compound highlighting restricted rotation.

Foundational NMR Analysis: ¹H and ¹³C Spectra

Due to the C₂ symmetry of the molecule (assuming fast rotation on the NMR timescale), the two pyridine rings are chemically and magnetically equivalent. This simplifies the 1D NMR spectra significantly.

¹H NMR Spectrum

The ¹H NMR spectrum of free dmbp is characterized by four distinct signals: three in the aromatic region corresponding to the pyridine ring protons and one in the aliphatic region for the methyl group protons.

-

H3/H3' Protons: Appear as a doublet, coupled to H4/H4'.

-

H4/H4' Protons: Appear as a triplet (or more accurately, a doublet of doublets), coupled to both H3/H3' and H5/H5'.

-

H5/H5' Protons: Appear as a doublet, coupled to H4/H4'.

-

Methyl Protons: Appear as a sharp singlet, as they have no adjacent protons to couple with.

The causality for the observed chemical shifts is rooted in the electronic environment. The aromatic protons are deshielded due to the ring current effect, while the electron-withdrawing nature of the nitrogen atoms further deshields the adjacent H3/H3' protons.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3, H3' | ~8.18 | Doublet (d) | J(H3,H4) ≈ 7.8 |

| H4, H4' | ~7.67 | Triplet (t) | J(H4,H3) ≈ 7.8, J(H4,H5) ≈ 7.7 |

| H5, H5' | ~7.14 | Doublet (d) | J(H5,H4) ≈ 7.7 |

| CH₃ | ~2.62 | Singlet (s) | - |

| Data based on typical values observed in CDCl₃.[5] |

¹³C NMR Spectrum

Consistent with the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum is expected to show six signals: five for the aromatic carbons and one for the methyl carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2, C2' | ~156 |

| C3, C3' | ~122 |

| C4, C4' | ~137 |

| C5, C5' | ~118 |

| C6, C6' | ~158 |

| CH₃ | ~24 |

| Predicted values based on data for substituted bipyridines.[6][7] |

Experimental Protocol: 1D NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of this compound.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts and conformational equilibrium.[8]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if precise chemical shift referencing is required.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (~5-10 minutes).

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set a spectral width of approximately 10-12 ppm.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 200-220 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[9]

-

Advanced Structural Elucidation with 2D NMR

While 1D NMR provides a foundational view, 2D NMR techniques are indispensable for unambiguous signal assignment and for probing the molecule's three-dimensional structure and connectivity.

COSY (Correlation Spectroscopy)

The COSY experiment reveals proton-proton couplings through bonds, typically over two or three bonds (²JHH, ³JHH).[10] For dmbp, this is the definitive method to confirm the connectivity of the aromatic protons. A cross-peak between two signals in a COSY spectrum indicates that those protons are J-coupled.

Expected Correlations:

-

A strong cross-peak between the H3/H3' and H4/H4' signals.

-

A strong cross-peak between the H4/H4' and H5/H5' signals.

-

The absence of any cross-peaks involving the methyl singlet confirms its isolation from other proton spin systems.

Caption: Logical workflow for COSY analysis of dmbp aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment is paramount for conformational analysis, as it detects correlations between protons that are close in space (< 5 Å), irrespective of their bonding.[11] This is the key experiment to probe the consequences of restricted rotation around the C2-C2' bond.

Expected Correlations:

-

Intra-ring NOEs: Similar to COSY, correlations will be seen between adjacent protons (H3-H4, H4-H5).

-

Inter-ring NOEs: The most insightful correlations are those between protons on different rings. A crucial NOE would be between the methyl protons (C6-CH₃) and the H5' proton on the adjacent ring. The intensity of this NOE is directly related to the average distance between these groups, providing powerful evidence for the dominant solution-state conformation.

Heteronuclear Correlation (HSQC & HMBC)

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous way to assign the protonated carbon signals (C3, C4, C5, and the methyl carbon) in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons.[9] It is essential for assigning the quaternary (non-protonated) carbons, C2 and C6, by observing their correlations with nearby protons (e.g., C2 correlates with H3 and H4).

NMR in Coordination Chemistry: Probing Ligand Binding

When dmbp binds to a diamagnetic metal center, its electronic structure is perturbed, leading to predictable and informative changes in its NMR spectrum. These "coordination shifts" are a powerful diagnostic tool.[8]

-

Causality of Coordination Shifts: Chelation to an electron-accepting metal center typically deshields the ligand protons, causing their signals to shift downfield (to higher ppm values).[12] The magnitude of the shift can provide information about the strength and nature of the metal-ligand bond.

-

Symmetry Considerations: The symmetry of the resulting complex dictates the complexity of the NMR spectrum. In a symmetric complex like [M(dmbp)₂]ⁿ⁺, the two pyridine rings within a single dmbp ligand may remain equivalent. However, in an asymmetric environment, such as [M(dmbp)(L')Cl]ⁿ⁺, the two rings can become magnetically inequivalent, leading to a doubling of the aromatic signals.[13]

-

Paramagnetic Complexes: If dmbp coordinates to a paramagnetic metal ion (e.g., Co(II), Ni(II)), the unpaired electrons on the metal cause very large chemical shifts (isotropic shifts) and significant line broadening, often rendering the spectrum unrecognizable without specialized techniques.[14][15]

Experimental Protocol: NMR Titration for Binding Studies

NMR titration is a robust method to study binding equilibria and determine dissociation constants (Kd).[16]

-

Preparation: Prepare a stock solution of the metal salt and a separate solution of dmbp of a known concentration in the same deuterated solvent.

-

Initial Spectrum: Acquire a high-quality 1D ¹H NMR spectrum of the free dmbp solution.

-

Titration: Add small, precise aliquots of the metal salt stock solution to the NMR tube containing the dmbp solution.

-

Data Acquisition: After each addition, re-shim the spectrometer and acquire a new ¹H NMR spectrum.

-

Analysis: Monitor the chemical shift perturbations of the dmbp proton signals as a function of the metal concentration. The changes in chemical shift can be fitted to a binding isotherm equation to extract the dissociation constant (Kd), providing a quantitative measure of binding affinity.

Dynamic NMR (DNMR): Quantifying Conformational Exchange

Variable-temperature (VT) NMR is the definitive technique for studying the kinetics of the rotation around the C2-C2' bond.[17]

-

High Temperature (Fast Exchange): At high temperatures, the rotation is fast on the NMR timescale. The spectrum shows sharp, time-averaged signals, as described in Section 3.

-

Coalescence Temperature (Tc): As the temperature is lowered, the rate of rotation slows. At a specific temperature, the coalescence temperature, the exchange rate matches the frequency difference between the signals of the individual conformers. This results in maximum signal broadening.

-

Low Temperature (Slow Exchange): At sufficiently low temperatures, the rotation may be "frozen out" on the NMR timescale. If this occurs, the spectrum will show separate, sharp signals for each of the non-equivalent protons in the now-static conformer.

By analyzing the line shapes of the signals at different temperatures, particularly at coalescence, one can calculate the rate constant (k) for the rotational process. This, in turn, allows for the determination of the Gibbs free energy of activation (ΔG‡), the energy barrier for the conformational exchange.

Conclusion

The is a rich and informative field, offering deep insights that extend far beyond simple structural confirmation. The steric influence of the methyl groups introduces fascinating conformational dynamics that can be expertly probed and quantified using a combination of 1D, 2D, and dynamic NMR experiments. As a ligand, the NMR spectrum of dmbp serves as a sensitive reporter on the electronic and structural environment of a metal coordination sphere. The principles and protocols detailed in this guide provide a robust framework for researchers to confidently employ NMR spectroscopy in the study of this versatile molecule and its myriad applications in chemistry and materials science.

References

- 1. This compound | 4411-80-7 | FD10073 [biosynth.com]

- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (6,6′-Dimethyl-2,2′-bipyridine-κ2 N,N′)diiodidomercury(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6,6'-Dimethyl-2,2'-dipyridyl(4411-80-7) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 4,4'-Dimethyl-2,2'-bipyridyl(1134-35-6) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. rsc.org [rsc.org]

- 13. 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. gmclore.org [gmclore.org]

An In-Depth Technical Guide to the UV-Vis Absorption Spectra of 6,6'-Dimethyl-2,2'-bipyridine Metal Complexes

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectra of metal complexes featuring the 6,6'-dimethyl-2,2'-bipyridine (6,6'-dmbpy) ligand. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of steric and electronic effects that govern the spectral properties of these coordination compounds. By synthesizing foundational principles with specific experimental observations, this guide aims to serve as an authoritative resource for the interpretation and utilization of UV-Vis spectroscopy in the study of 6,6'-dmbpy metal complexes.

Introduction: The Significance of this compound in Coordination Chemistry

The 2,2'-bipyridine (bpy) scaffold is a cornerstone of coordination chemistry, renowned for its ability to form stable complexes with a vast array of metal ions. The introduction of methyl groups at the 6 and 6' positions creates a ligand, this compound (6,6'-dmbpy), with unique steric and electronic properties. The primary influence of these methyl groups is the significant steric hindrance they impose around the metal's coordination sphere. This steric clash can enforce distorted geometries, influence ligand exchange kinetics, and, most pertinently to this guide, profoundly impact the electronic structure and, consequently, the UV-Vis absorption spectra of the resulting metal complexes.[1] Understanding these spectral modifications is crucial for applications ranging from photocatalysis and solar energy conversion to the design of novel therapeutic agents.

Foundational Principles of UV-Vis Spectroscopy in Transition Metal Complexes

The UV-Vis absorption spectra of transition metal complexes are dictated by electronic transitions between molecular orbitals. For bipyridyl complexes, the most significant of these are:

-

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These typically occur in the visible region of the spectrum and involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. The energy of these transitions is sensitive to the nature of the metal, its oxidation state, and the electronic properties of the ligand.[2]

-

Intra-Ligand (π-π) Transitions:* These are higher-energy transitions occurring within the π-system of the bipyridine ligand itself and are generally observed in the ultraviolet region.

-

d-d Transitions: These involve the excitation of an electron between d-orbitals of the metal center. In octahedral complexes, these transitions are Laporte-forbidden and thus typically have very low molar absorptivities.[2]

The introduction of substituents on the bipyridine ring, such as the methyl groups in 6,6'-dmbpy, can modulate the energies of these transitions through both electronic and steric effects.

The Spectral Signature of this compound

The free 6,6'-dmbpy ligand exhibits intense absorption bands in the UV region, corresponding to π-π* transitions. Upon coordination to a metal center, these bands may undergo a slight red shift (bathochromic shift). More significantly, new, often intense, absorption bands corresponding to MLCT transitions typically appear in the visible region, imbuing the complexes with color.

The Dual Impact of 6,6'-Substitution on UV-Vis Spectra

The methyl groups at the 6 and 6' positions influence the UV-Vis spectra of the corresponding metal complexes through a combination of electronic and steric effects.

Electronic Effects

The methyl groups are weakly electron-donating, which slightly increases the energy of the π* orbitals of the bipyridine ligand. This can lead to a blue shift (hypsochromic shift) in the MLCT bands compared to the corresponding unsubstituted bipyridine complexes, as more energy is required to promote an electron from the metal d-orbital to the ligand π* orbital. This effect has been observed in studies comparing complexes of various dimethyl-bipyridine isomers.[3]

Steric Effects

The steric hindrance caused by the 6,6'-dimethyl groups is a dominant factor influencing the geometry and electronic structure of the metal complexes. This steric clash can prevent the bipyridine ligand from achieving full planarity upon coordination, leading to a distortion of the metal's coordination geometry from an ideal octahedron. This distortion can have several consequences for the UV-Vis spectrum:

-

Reduced Molar Absorptivity: The distortion can lead to poorer overlap between the metal d-orbitals and the ligand π* orbitals, resulting in a decrease in the intensity (molar absorptivity, ε) of the MLCT bands.

-

Shift in MLCT Energy: The change in the metal-ligand bond lengths and angles due to steric strain can alter the energy of the d-orbitals and, consequently, the energy of the MLCT transition. The direction of this shift can be complex and metal-dependent.

-

Photolability: In some cases, the steric strain can be so significant that it facilitates the photo-induced dissociation of the 6,6'-dmbpy ligand, a phenomenon not typically observed with unsubstituted bipyridine complexes.[1] This property is of particular interest in the development of photoactivated therapeutic agents.

UV-Vis Absorption Data for 6,6'-dmbpy Metal Complexes

| Metal Ion | Complex | Solvent | λmax (nm) (ε, M⁻¹cm⁻¹) - MLCT | λmax (nm) (ε, M⁻¹cm⁻¹) - Intra-ligand (π-π*) | Reference |

| Cu(I) | [Cu(6,6'-dmbpy)₂]⁺ | CH₂Cl₂ | ~450 (broad) | ~280, ~310 | [4] |

| Cu(II) | [Cu(6,6'-dmbpy)₂(H₂O)]²⁺ | H₂O | 13701 cm⁻¹ (73 M⁻¹cm⁻¹), 9671 cm⁻¹ (103 M⁻¹cm⁻¹) | - | [4] |

| Ru(II) | [Ru(bpy)₂(6,6'-dmbpy)]²⁺ | MeCN | ~450 | ~290 | [5] |

Data for Fe(II), Co(II), Ni(II), and Zn(II) complexes with 6,6'-dmbpy is sparse in the literature. For comparative purposes, data for the corresponding 4,4'-dimethyl-2,2'-bipyridine (4,4'-dmbpy) complexes are presented below, which primarily showcase the electronic effects of methyl substitution without the significant steric hindrance of the 6,6'-isomer.

| Metal Ion | Complex | Solvent | λmax (nm) - MLCT | λmax (nm) - Intra-ligand (π-π*) | Reference |

| Co(II) | [Co(4,4'-dmbpy)₂(dca)₂] | DMF | 301 | 285, 248 | [6] |

| Ni(II) | [Ni(4,4'-dmbpy)₂(dca)₂] | DMF | 306 | 286, 249 | [6] |

| Zn(II) | [Zn(4,4'-dmbpy)₂(dca)₂] | DMF | 303 | 285, 248 | [6] |

dca = dicyanamide

Solvatochromism in 6,6'-dmbpy Complexes

Solvatochromism, the change in the color of a solution with a change in solvent, is a valuable tool for probing the electronic structure of complexes and their interactions with the solvent environment.[7] The MLCT bands of bipyridyl metal complexes are often solvatochromic. Polar solvents can stabilize the charge-separated excited state, leading to a red shift in the absorption maximum. While specific studies on the solvatochromism of 6,6'-dmbpy complexes are limited, studies on related dimethyl-bipyridine complexes have demonstrated this phenomenon. For instance, a Co(III) complex with 5,5'-dimethyl-2,2'-bipyridine exhibits significant solvatochromism, with the position of its lowest energy absorption maximum being sensitive to the hydrogen bond donating ability of the solvent.[6] It is reasonable to expect that 6,6'-dmbpy complexes would also exhibit solvatochromic behavior, potentially influenced by the steric shielding of the metal center by the methyl groups, which might modulate solvent accessibility.

Experimental Protocol: Acquiring a UV-Vis Spectrum of a Representative Ru(II)-6,6'-dmbpy Complex

This protocol outlines the steps for obtaining a high-quality UV-Vis absorption spectrum of a representative complex, such as --INVALID-LINK--₂.

Materials and Equipment:

-

--INVALID-LINK--₂ complex

-

Spectroscopic grade acetonitrile (or other suitable solvent)

-

Volumetric flasks (e.g., 10 mL, 25 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount (e.g., 1-2 mg) of the Ru(II) complex.

-

Quantitatively transfer the complex to a volumetric flask (e.g., 10 mL).

-

Dissolve the complex in the chosen spectroscopic grade solvent and dilute to the mark. This will be your stock solution.

-

-

Preparation of a Working Solution:

-

Based on the expected molar absorptivity (typically in the range of 10,000-20,000 M⁻¹cm⁻¹ for Ru(II) bipyridyl complexes), calculate the dilution required to obtain a solution with an absorbance in the optimal range of 0.1 - 1.0 AU.

-

Use a micropipette to transfer the calculated volume of the stock solution to a new volumetric flask and dilute to the mark with the same solvent.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

Set the scan speed and slit width as appropriate for the instrument and desired resolution.

-

-

Baseline Correction:

-

Fill two quartz cuvettes with the pure solvent.

-

Place the cuvettes in the sample and reference holders of the spectrophotometer.

-

Run a baseline scan to correct for any absorbance from the solvent and the cuvettes.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it a few times with the working solution of the complex.

-

Fill the sample cuvette with the working solution.

-

Place the sample cuvette back into the sample holder.

-

Run the sample scan.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the different electronic transitions.

-

Record the absorbance at each λmax.

-

Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) for each transition.

-

Visualizing the Concepts

Electronic Transitions in a Generic Octahedral Bipyridyl Complex

Caption: Key electronic transitions in a typical octahedral bipyridyl metal complex.

Workflow for UV-Vis Spectroscopic Analysis

References

- 1. Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. people.bath.ac.uk [people.bath.ac.uk]

- 3. Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The electronic and solvatochromic properties of [Co(L)(bipyridine) 2 ] + (L = o -catecholato, o -benzenedithiolato) species: a combined experimental a ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT02807A [pubs.rsc.org]

- 7. inorgchemres.org [inorgchemres.org]

An In-depth Technical Guide to 6,6'-Dimethyl-2,2'-bipyridine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 6,6'-dimethyl-2,2'-bipyridine, a key bidentate ligand in coordination chemistry and catalysis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, reactivity, synthesis, and diverse applications, underpinned by field-proven insights and authoritative references.

Introduction: The Significance of Steric Influence in Bipyridine Ligands

This compound, a derivative of 2,2'-bipyridine, is a solid, crystalline organic compound characterized by methyl groups positioned at the 6 and 6' positions of the two pyridine rings.[1] This substitution is not merely an addition of mass; it fundamentally alters the ligand's steric and electronic properties, thereby influencing its coordination chemistry and the catalytic activity of its metal complexes.[2] Unlike its parent compound, the methyl groups in this compound introduce significant steric hindrance around the nitrogen donor atoms. This steric crowding can affect coordination angles, the stability of the resulting metal complexes, and the accessibility of the metal center, making it a fascinating and highly useful tool in the design of catalysts and functional materials.[3]

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in research and development.

Physical Characteristics

The compound typically appears as a white to pale yellow crystalline powder.[4] Key physical data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂N₂ | [5][6] |

| Molecular Weight | 184.24 g/mol | [6][7] |

| Melting Point | 88-95 °C | [5] |

| Boiling Point | 286 °C | [5] |

| Appearance | White to pale yellow crystalline powder | [1][4] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); limited solubility in water. | [1] |

Structural and Spectroscopic Properties

The defining structural feature of this compound is its ability to exist in both trans and cis conformations. In its free, uncoordinated state, the trans conformer is generally more stable.[8] Upon chelation to a metal ion, the molecule adopts the cis conformation to facilitate bidentate coordination.[8]

Diagram: Conformational Isomers of this compound

Caption: Rotational isomers of this compound.

Spectroscopic techniques are indispensable for the characterization of this ligand and its complexes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound. The aromatic protons typically appear in the range of 7.0-8.5 ppm, while the methyl protons exhibit a characteristic singlet peak at a higher field.[9] Upon coordination to a metal center, significant shifts in the proton signals are observed, providing valuable information about the electronic environment of the complex.[10][11]

-

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound is characterized by intense π-π* transitions in the ultraviolet region.[8] Coordination to a metal ion often gives rise to new, lower-energy metal-to-ligand charge transfer (MLCT) bands in the visible region, which are responsible for the vibrant colors of many of its transition metal complexes.[12]

Synthesis and Reactivity

Synthetic Pathways

A common and effective method for the synthesis of this compound is the homocoupling of 6-bromopicoline.[5][13] Various catalytic systems, often employing transition metals like nickel or palladium, have been developed to achieve high yields under relatively mild conditions.[14]

Diagram: Synthetic Route to this compound

Caption: General synthetic scheme for this compound.

Coordination Chemistry and Reactivity

The primary chemical utility of this compound lies in its role as a bidentate chelating ligand. It readily forms stable complexes with a wide range of transition metal ions, including but not limited to palladium(II), platinum(II), copper(II), cobalt(II), zinc(II), ruthenium(II), and iron(II).[5][15] The steric bulk of the methyl groups can lead to the formation of complexes with unique geometries and reactivities compared to those of the unsubstituted 2,2'-bipyridine. For instance, in some cases, the steric hindrance can prevent the formation of tris-chelated octahedral complexes, favoring instead the formation of bis- or mono-chelated species.[3]

Applications in Research and Industry

The unique properties of this compound and its metal complexes have led to their application in several key areas:

-

Homogeneous Catalysis: The steric and electronic properties of this ligand can be fine-tuned to influence the selectivity and activity of metal-based catalysts in a variety of organic transformations.[16]

-

Materials Science and Organic Electronics: The rigid, aromatic structure of the bipyridine core, combined with the solubility imparted by the methyl groups, makes it a valuable building block for the synthesis of functional materials, including polymers and components for organic light-emitting diodes (OLEDs).[1]

-

Supramolecular Chemistry: The ability to form well-defined metal complexes allows for the construction of intricate supramolecular architectures with potential applications in sensing and molecular recognition.

-

Biological and Medicinal Chemistry: this compound has demonstrated antibacterial activity, and its ability to chelate metal ions is a feature often explored in the design of therapeutic agents.[7]

Experimental Protocols

Protocol for the Synthesis of a Ruthenium(II) Complex

This protocol provides a general procedure for the synthesis of a dichlorido(this compound)ruthenium(II) complex, a common precursor in organometallic chemistry.

Materials:

-

RuCl₃·xH₂O

-

This compound

-

Ethanol

-

Argon or Nitrogen atmosphere

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve RuCl₃·xH₂O in ethanol.

-

Add a stoichiometric equivalent of this compound to the solution.

-

De-gas the solution by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to reflux under an inert atmosphere for 4-6 hours. The color of the solution should change, indicating complex formation.

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and then with diethyl ether.

-

Dry the product under vacuum.

Characterization: The resulting complex can be characterized by ¹H NMR, UV-Vis spectroscopy, and elemental analysis to confirm its identity and purity.

Safety and Handling

This compound is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[17]

Recommended Precautions:

-

Handle in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]

-

Avoid inhalation of dust.[17]

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[17]

-

Store in a tightly sealed container in a cool, dry place.[7]

Conclusion

This compound is a versatile and valuable ligand in modern chemistry. Its unique steric and electronic properties, arising from the strategic placement of methyl groups, provide chemists with a powerful tool to modulate the behavior of metal complexes. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to facilitate its effective use in both academic and industrial research settings.

References

- 1. CAS 4411-80-7: 6,6′-Dimethyl-2,2′-bipyridine | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. H37948.03 [thermofisher.com]

- 5. This compound | CAS#:4411-80-7 | Chemsrc [chemsrc.com]

- 6. 6,6'-Bi-2-picoline | C12H12N2 | CID 20445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 4411-80-7 | FD10073 [biosynth.com]

- 8. tandfonline.com [tandfonline.com]

- 9. 6,6'-Dimethyl-2,2'-dipyridyl(4411-80-7) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. 6,6'-Dimethyl-2,2'-dipyridyl | 4411-80-7 [chemicalbook.com]

- 14. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 17. geneseo.edu [geneseo.edu]

An In-Depth Technical Guide to the Electrochemical Properties of 6,6'-Dimethyl-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract